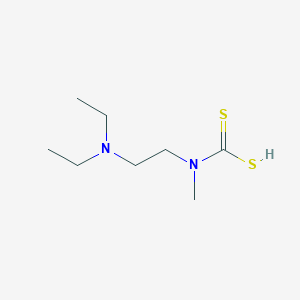
Butane, 1-(2-methylpropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1-(2-methylpropoxy)-, commonly known as tert-butyl ethyl ether (TBEE), is a colorless liquid with a sweet odor. It is a common solvent used in organic chemistry for the extraction, purification, and separation of various compounds. TBEE is also used as a fuel additive to increase the octane rating of gasoline.
Mecanismo De Acción
Butane, 1-(2-methylpropoxy)- is a nonpolar solvent that dissolves nonpolar compounds, such as hydrocarbons, fats, and oils. It also has a low dielectric constant, which makes it a good solvent for polar compounds, such as alcohols and ketones. Butane, 1-(2-methylpropoxy)- can form hydrogen bonds with polar compounds, which enhances its solubility.
Biochemical and Physiological Effects:
Butane, 1-(2-methylpropoxy)- is not used in drug formulation and does not have any known biochemical or physiological effects in humans. However, it is important to handle Butane, 1-(2-methylpropoxy)- with care, as it is flammable and can cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Butane, 1-(2-methylpropoxy)- as a solvent in lab experiments include its high boiling point, low toxicity, and good solvating power for nonpolar and polar compounds. However, Butane, 1-(2-methylpropoxy)- is not suitable for experiments involving water-soluble compounds, as it is immiscible with water. It is also not recommended for experiments involving highly reactive compounds, as it can react with certain functional groups.
Direcciones Futuras
There are several future directions for the use of Butane, 1-(2-methylpropoxy)- in scientific research. One area of interest is the development of new synthetic methods using Butane, 1-(2-methylpropoxy)- as a solvent. Another area of interest is the use of Butane, 1-(2-methylpropoxy)- in the extraction and purification of natural products, such as plant extracts and essential oils. Additionally, Butane, 1-(2-methylpropoxy)- could be used as a solvent for the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore the full potential of Butane, 1-(2-methylpropoxy)- in these areas.
In conclusion, Butane, 1-(2-methylpropoxy)- is a versatile solvent with a wide range of applications in scientific research. Its unique properties make it a valuable tool for the extraction, purification, and synthesis of various compounds. While there are some limitations to its use, Butane, 1-(2-methylpropoxy)- has great potential for future research and development.
Métodos De Síntesis
The synthesis of Butane, 1-(2-methylpropoxy)- involves the reaction of tert-butanol with ethyl chloride in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields Butane, 1-(2-methylpropoxy)- and hydrogen chloride as a byproduct.
Aplicaciones Científicas De Investigación
Butane, 1-(2-methylpropoxy)- has a wide range of applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products, such as plant extracts and essential oils. Butane, 1-(2-methylpropoxy)- is also used as a solvent for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
17071-47-5 |
|---|---|
Fórmula molecular |
C8H18O |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
1-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
Clave InChI |
VDHBXQMYKGNZRP-UHFFFAOYSA-N |
SMILES |
CCCCOCC(C)C |
SMILES canónico |
CCCCOCC(C)C |
Punto de ebullición |
151.0 °C |
Otros números CAS |
17071-47-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




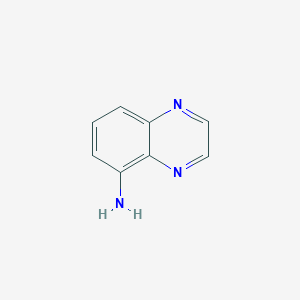
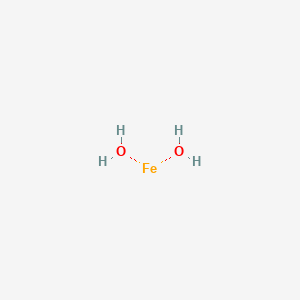

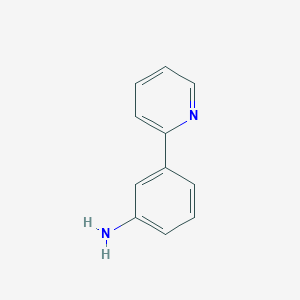
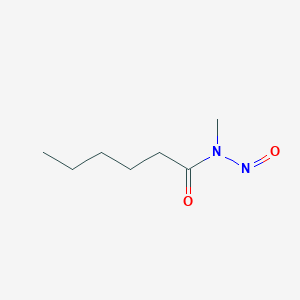

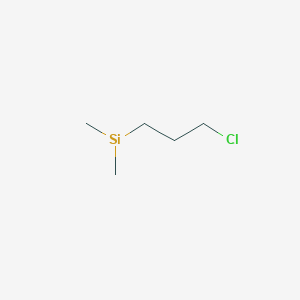

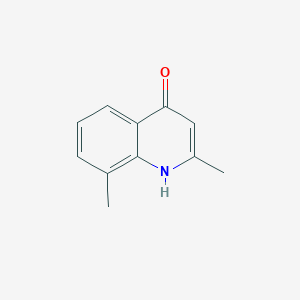

![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
